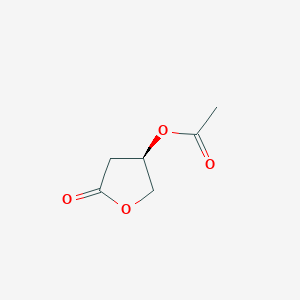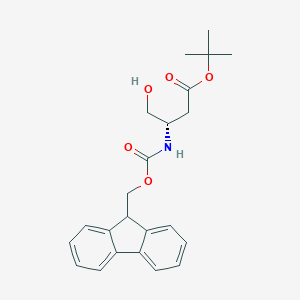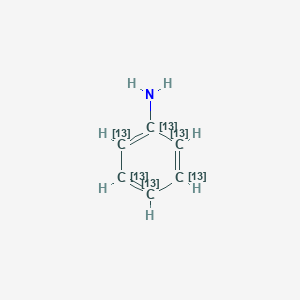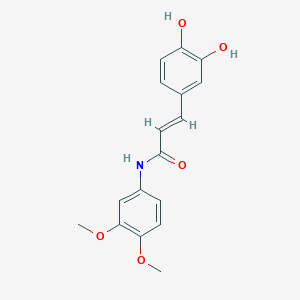
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide, also known as DHPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHPA belongs to the class of compounds known as chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development. (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has also been shown to reduce oxidative stress and DNA damage, which are associated with cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide also has some limitations. It is a relatively new compound, and there is still much to learn about its potential therapeutic applications. Additionally, (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.
Orientations Futures
There are several future directions for research on (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide. One area of research is the development of (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide analogs with improved pharmacological properties. Another area of research is the use of (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, more research is needed to understand the safety and toxicity profiles of (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide, particularly in vivo. Finally, the potential use of (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide in the treatment of Alzheimer's disease and other neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dihydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde with propionic acid in the presence of a base catalyst. The resulting compound is then purified by recrystallization.
Applications De Recherche Scientifique
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. (E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Propriétés
Numéro CAS |
136944-22-4 |
|---|---|
Nom du produit |
(E)-3-(3,4-Dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide |
Formule moléculaire |
C17H17NO5 |
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(E)-3-(3,4-dihydroxyphenyl)-N-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H17NO5/c1-22-15-7-5-12(10-16(15)23-2)18-17(21)8-4-11-3-6-13(19)14(20)9-11/h3-10,19-20H,1-2H3,(H,18,21)/b8-4+ |
Clé InChI |
DEOHUSDXNWMAHF-XBXARRHUSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



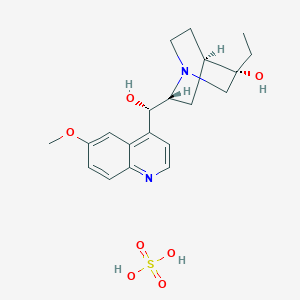
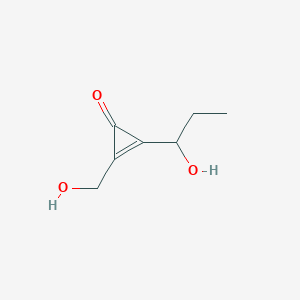
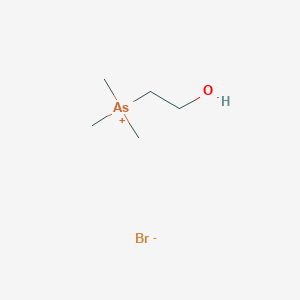

![4-Sulfocalix[8]arene](/img/structure/B144422.png)

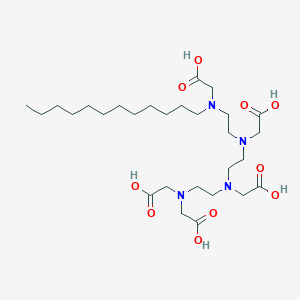
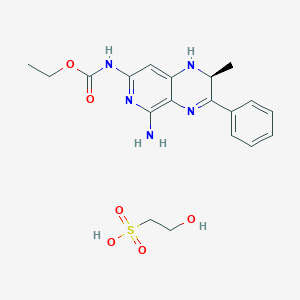
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)](/img/structure/B144439.png)
![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
